2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a 1,3-benzodioxole ring substituted with a chlorine atom, and an imidazole ring substituted with two phenyl groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole typically involves the following steps:
-
Formation of the Benzodioxole Intermediate: : The initial step involves the synthesis of 6-chloro-1,3-benzodioxole. This can be achieved through the chlorination of 1,3-benzodioxole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
-
Imidazole Ring Formation: : The next step involves the formation of the imidazole ring. This can be accomplished by reacting the benzodioxole intermediate with benzil (1,2-diphenylethane-1,2-dione) and ammonium acetate in the presence of a suitable solvent such as acetic acid. The reaction mixture is typically heated to reflux to facilitate the cyclization process, leading to the formation of the imidazole ring.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.
-
Biology: : The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of biological pathways and mechanisms of action.
-
Medicine: : Due to its biological activities, the compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs and pharmaceuticals.
-
Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-pyrazole: Similar structure with a pyrazole ring instead of an imidazole ring.
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-triazole: Similar structure with a triazole ring instead of an imidazole ring.
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-tetrazole: Similar structure with a tetrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-12-19-18(26-13-27-19)11-16(17)22-24-20(14-7-3-1-4-8-14)21(25-22)15-9-5-2-6-10-15/h1-12H,13H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRZWOIORDNDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.